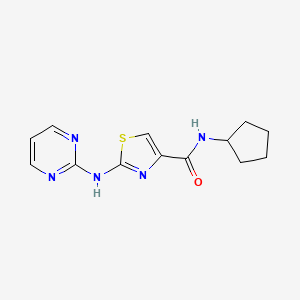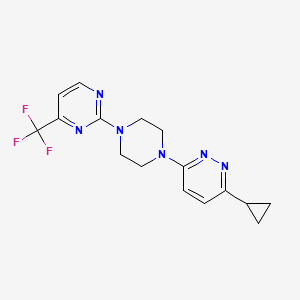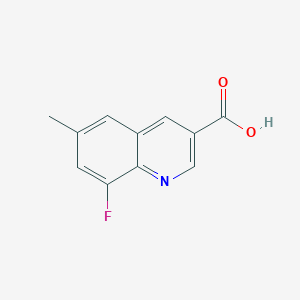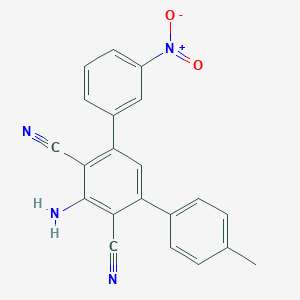
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokine receptors, which play important roles in immune responses. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Scientific Research Applications
Induced Pluripotent Stem Cell (iPSC) Generation
This compound has been identified as a potent enhancer in the generation of iPSCs. It acts as a ROCK inhibitor , which is crucial in preventing apoptosis in human embryonic stem cell cultures during trypsinization . By stabilizing cell surface proteins like E-cadherin, it promotes cell-cell adhesion, an essential factor for maintaining the integrity of stem cells during culture and reprogramming processes.
Anti-Fibrosis Activity
Thiazole derivatives, including N-cyclopentyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, have shown promising results in anti-fibrosis activity. They have been tested against fibrotic conditions in hepatic stellate cells (HSC-T6), indicating better performance than some existing anti-fibrotic drugs . This suggests a potential application in treating fibrotic diseases.
Immunomodulation
Known as CP-690,550, this compound has garnered attention for its immunosuppressive properties. It’s being explored for its ability to modulate immune responses, which could be beneficial in conditions where the immune system is overactive, such as autoimmune diseases.
Antimicrobial and Antiviral Activities
Thiazole compounds are recognized for their broad spectrum of biological activities, including antimicrobial and antiviral effects. They have been incorporated into various drug molecules to combat microbial and viral infections, offering a platform for developing new therapeutics .
Neuroprotection
The thiazole ring is a common structure found in neuroprotective agents. Compounds with this moiety have been studied for their potential to protect neuronal cells against damage, which could be instrumental in treating neurodegenerative diseases .
Antitumor and Cytotoxic Drug Development
Thiazole derivatives exhibit significant antitumor and cytotoxic activities. They have been part of the structural backbone for developing antineoplastic drugs, providing a pathway for new cancer treatments .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit Rho kinase , an enzyme involved in various cellular processes.
Biochemical Pathways
For example, some thiazole derivatives have been found to reverse Ang II-induced MYPT1 and MLC phosphorylation .
Result of Action
For instance, some thiazole derivatives have been found to enhance fibroblast reprogramming efficiency during pluripotent stem cell formation .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
N-cyclopentyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-11(16-9-4-1-2-5-9)10-8-20-13(17-10)18-12-14-6-3-7-15-12/h3,6-9H,1-2,4-5H2,(H,16,19)(H,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZIKPJTXGKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)


![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)
![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)
![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![2-[4-(2-phenoxyethoxy)phenyl]acetic Acid](/img/structure/B2993986.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)


![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)